molecular formula C29H28N4O5 B11181082 ethyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetyl)amino]benzoate

ethyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetyl)amino]benzoate

Cat. No.: B11181082
M. Wt: 512.6 g/mol
InChI Key: QCPUKDJIDYJLQK-UHFFFAOYSA-N
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Description

Ethyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetyl)amino]benzoate typically involves multiple steps:

    Formation of the Imidazo[1,2-a]benzimidazole Core: This step involves the cyclization of an appropriate precursor, such as 2-(4-methoxyphenyl)ethylamine, with a suitable aldehyde or ketone under acidic or basic conditions to form the imidazo[1,2-a]benzimidazole core.

    Acetylation: The imidazo[1,2-a]benzimidazole core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Coupling with Ethyl 4-Aminobenzoate: The acetylated product is coupled with ethyl 4-aminobenzoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the imidazo[1,2-a]benzimidazole core can be reduced to a hydroxyl group using reducing agents like NaBH4 (sodium borohydride).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

    Reduction: NaBH4, ethanol, and water.

    Substitution: Nucleophiles like thiols, amines, and halides.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of ethyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways: It may modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication and repair.

Comparison with Similar Compounds

Ethyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetyl)amino]benzoate can be compared with other benzimidazole derivatives:

    Benzimidazole: The parent compound with a simpler structure.

    Mebendazole: An antiparasitic drug with a benzimidazole core.

    Albendazole: Another antiparasitic drug with a benzimidazole core.

    Omeprazole: A proton pump inhibitor with a benzimidazole core.

Uniqueness

This compound is unique due to its specific substitution pattern and potential biological activities, which may differ from other benzimidazole derivatives.

Properties

Molecular Formula

C29H28N4O5

Molecular Weight

512.6 g/mol

IUPAC Name

ethyl 4-[[2-[3-[2-(4-methoxyphenyl)ethyl]-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C29H28N4O5/c1-3-38-28(36)20-10-12-21(13-11-20)30-26(34)18-25-27(35)32(17-16-19-8-14-22(37-2)15-9-19)29-31-23-6-4-5-7-24(23)33(25)29/h4-15,25H,3,16-18H2,1-2H3,(H,30,34)

InChI Key

QCPUKDJIDYJLQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CCC5=CC=C(C=C5)OC

Origin of Product

United States

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